Methyl 4-(4-amino-2-methylphenethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-amino-2-methylphenethyl)benzoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid, featuring a methyl ester group and a substituted phenethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-amino-2-methylphenethylamine and methyl 4-bromobenzoate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 4-(4-amino-2-methylphenethyl)benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 4-(4-amino-2-methylphenethyl)benzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It may serve as a lead compound for the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives could exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or resins with specific properties.
Wirkmechanismus
The mechanism by which Methyl 4-(4-amino-2-methylphenethyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(4-amino-2-methylphenyl)benzoate: Similar structure but lacks the ethyl linkage.
Ethyl 4-(4-amino-2-methylphenethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(4-amino-2-methylphenethyl)benzoate hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both an amino group and a methyl ester provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19NO2 |
---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate |
InChI |
InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3 |
InChI-Schlüssel |
WXELTXDQPCAHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.